molecular formula C21H22ClN5O B2760947 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 860649-48-5

2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B2760947
CAS No.: 860649-48-5
M. Wt: 395.89
InChI Key: AOKYOCMLUQLQRB-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core modified with a 3-chlorophenyl-substituted piperazine moiety. The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence pharmacokinetic properties such as metabolic stability and target affinity .

The synthesis of related imidazoquinazolinones involves reactions of 2-aminothiobenzamide with isocyanates, as described by Shiau et al. (1989), yielding intermediates that can be further functionalized with piperazine derivatives .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-15-4-3-5-17(12-15)26-10-8-25(9-11-26)13-16-14-27-20(23-16)18-6-1-2-7-19(18)24-21(27)28/h1-7,12,16,23H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLBIBNQHGOHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS No. not provided) is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C21H22ClN5O
  • Molecular Weight : 395.89 g/mol
  • Structural Characteristics : The compound features an imidazoquinazolinone core, which is known for its diverse biological activities.

Biological Activity Overview

The compound's biological activity has been primarily evaluated through its anticancer properties, as well as its potential effects on various cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinazolinone derivatives. For instance, compounds structurally similar to This compound have shown significant cytotoxic effects against several cancer cell lines:

  • IC50 Values : In a study evaluating quinazolinone derivatives, compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against breast and lung cancer cell lines, indicating potent cytotoxicity compared to standard drugs like etoposide and erlotinib .
CompoundCell LineIC50 (µM)Reference
6qMDA-MB-2310.63
6uA5491.13
EtoposideMCF-75.00

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Morphological analyses using acridine orange/ethidium bromide staining have demonstrated that these compounds can trigger apoptotic pathways in treated cells .

Case Studies

Several studies have explored the synthesis and biological evaluation of quinazolinone derivatives:

  • Synthesis and Evaluation : A study synthesized novel quinazolinones linked to triazoles and assessed their anticancer activity against multiple human cancer cell lines. The presence of specific substituents on the quinazolinone scaffold was found to enhance cytotoxicity significantly .
  • Docking Studies : Molecular docking studies indicated that certain derivatives effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This interaction suggests a targeted mechanism for inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of this compound include variations in the aryl substituent on the piperazine ring and modifications to the core heterocycle. Below is a detailed comparison based on structural, physicochemical, and pharmacological

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
2-{[4-(3-Chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one 3-Chlorophenyl C₂₁H₂₂ClN₅O 395.89 Potential CNS activity; higher lipophilicity
2-{[4-(4-Fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one 4-Fluorophenyl C₂₁H₂₂FN₅O 379.43 Discontinued due to stability/toxicity issues
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-1H,2H,3H,5H-imidazo[1,2-c]quinazolin-5-one 2-Methoxyphenyl C₂₂H₂₅N₅O₂ 391.47 Enhanced serotonin receptor affinity

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing Groups (e.g., 3-Chloro, 4-Fluoro):
    The 3-chlorophenyl analog exhibits higher lipophilicity (ClogP ~3.2) compared to the 4-fluoro derivative (ClogP ~2.8), which may improve blood-brain barrier penetration for CNS targets. However, the 4-fluoro analog’s discontinuation (as per CymitQuimica data) suggests challenges in stability or off-target effects .

Research Findings and Implications

  • Receptor Binding Profiles:
    The 3-chlorophenyl analog shows moderate affinity for dopamine D₂ and serotonin 5-HT₂A receptors (IC₅₀ ~50–100 nM), whereas the 2-methoxyphenyl analog shifts selectivity toward 5-HT₁A (IC₅₀ ~5 nM) .
  • Metabolic Stability: Chlorine’s electronegativity in the 3-chlorophenyl compound reduces oxidative metabolism in liver microsomes compared to the fluoro analog, which undergoes rapid defluorination .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclocondensation of quinazolinone precursors with substituted piperazine derivatives. Key steps include:

  • Cyclocondensation : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to favor intramolecular cyclization.
  • Piperazine coupling : Use a Buchwald-Hartwig amination or nucleophilic substitution with 3-chlorophenylpiperazine, requiring palladium catalysts (e.g., Pd(OAc)₂) or base-mediated conditions (K₂CO₃/NaH).
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound.
    Critical Parameters : Catalyst loading (0.5–5 mol%), reaction time (12–48 hrs), and stoichiometric ratios (1:1.2 for quinazolinone:piperazine) significantly affect yield .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictions in reported synthetic yields for structurally analogous compounds?

Methodological Answer: Contradictions often arise from variations in:

  • Reagent purity : Impurities in starting materials (e.g., 3-chlorophenylpiperazine) can inhibit coupling efficiency. Validate via NMR or HPLC before use.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote side reactions (e.g., hydrolysis). Test solvent systems under inert atmospheres.
  • Catalyst deactivation : Trace oxygen or moisture can deactivate Pd catalysts. Use rigorous degassing (N₂/Ar) and anhydrous conditions.
    Validation : Replicate published protocols with controlled variables and compare yields using ANOVA or t-tests .

Basic Characterization

Q. Q3. What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify regiochemistry of the imidazoquinazolinone core and piperazine substitution.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ ion at m/z 451.15).
  • HPLC : Reverse-phase C18 columns (ACN:H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm).
    Cross-Validation : Compare spectral data with structurally similar compounds (e.g., triazoloquinazolines) .

Advanced Characterization

Q. Q4. How can researchers address discrepancies in NMR assignments for complex heterocyclic systems?

Methodological Answer:

  • 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate spectra for comparison.
  • X-ray Crystallography : Resolve ambiguous proton environments by determining crystal structures of derivatives (e.g., halogen-substituted analogs) .

Biological Evaluation

Q. Q5. What standardized assays are recommended for evaluating serotonin receptor affinity, given structural similarities to piperazine-containing ligands?

Methodological Answer:

  • Radioligand Binding Assays : Use ³H-8-OH-DPAT for 5-HT₁A receptor affinity in transfected HEK293 cells.
  • Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) via BRET or FLIPR.
  • Controls : Include reference ligands (e.g., buspirone for 5-HT₁A) and validate receptor expression via Western blot .

Computational Modeling

Q. Q6. How can DFT calculations predict metabolic stability or reactive metabolites?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure.
  • Metabolic Site Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic regions prone to oxidation (e.g., piperazine N-methyl groups).
  • MD Simulations : Simulate liver microsomal environments (e.g., CYP3A4 binding) using AMBER or GROMACS.
    Validation : Compare predictions with in vitro microsomal assays (e.g., NADPH-dependent degradation) .

Stability and Storage

Q. Q7. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hrs. Monitor degradation via HPLC.
  • Thermal Analysis : TGA/DSC to determine decomposition onset temperatures.
  • Light Sensitivity : Use ICH Q1B guidelines with UV/vis exposure (320–400 nm) for photostability.
    Storage Recommendations : Lyophilize and store at –20°C under argon for long-term stability .

Environmental Impact

Q. Q8. How can researchers design studies to evaluate this compound’s environmental fate?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C and 50°C. Quantify degradation products via LC-MS/MS.
  • Bioaccumulation Potential : Calculate logP (e.g., using XLogP3) and assess octanol-water partitioning.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to determine EC₅₀ values.
    Data Integration : Apply fugacity models to predict distribution in air, water, and soil compartments .

Data Contradiction Analysis

Q. Q9. How should researchers resolve conflicting bioactivity data across cell-based vs. in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (e.g., microsomal t₁/₂), and blood-brain barrier permeability.
  • Dose-Response Alignment : Normalize in vitro IC₅₀ values to free plasma concentrations in vivo.
  • Species Differences : Compare receptor ortholog expression (e.g., human vs. rodent 5-HT receptors) via qPCR.
    Case Study : If in vitro activity is high but in vivo efficacy is low, investigate first-pass metabolism using portal vein cannulation models .

Advanced Experimental Design

Q. Q10. What factorial design approaches optimize reaction conditions while minimizing resource use?

Methodological Answer:

  • Taguchi Methods : Use L9 orthogonal arrays to test 3–4 variables (e.g., temperature, catalyst, solvent) at 3 levels.
  • Response Surface Methodology (RSM) : Central composite designs to model non-linear interactions (e.g., catalyst × temperature effects on yield).
  • Cost-Benefit Analysis : Pareto charts to prioritize factors with the highest impact on yield/purity.
    Software Tools : Design-Expert® or Minitab® for statistical optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.